molecular formula C6H3ClF3NOS B170107 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride CAS No. 117724-64-8

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

Cat. No.: B170107
CAS No.: 117724-64-8
M. Wt: 229.61 g/mol
InChI Key: WNJINNZMSVNKJD-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The carbonyl chloride functional group is attached to the 5-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole with thionyl chloride, which introduces the carbonyl chloride group at the 5-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NOS/c1-2-11-4(6(8,9)10)3(13-2)5(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJINNZMSVNKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562096
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117724-64-8
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117724-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.50 g of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid was added to 5 ml of thionyl chloride and reaction was carried out for 2 hours under reflux. After the reaction, the reaction mixture was concentrated to obtain 0.54 g of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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